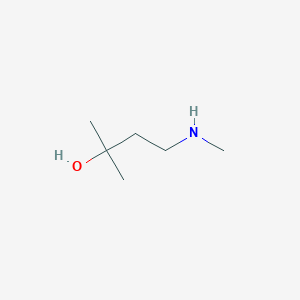

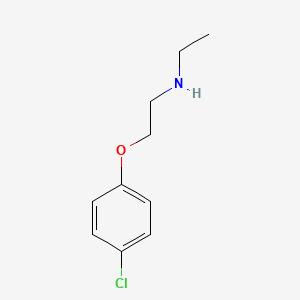

![molecular formula C10H12N4O2 B1416262 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone CAS No. 1030477-07-6](/img/structure/B1416262.png)

1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Übersicht

Beschreibung

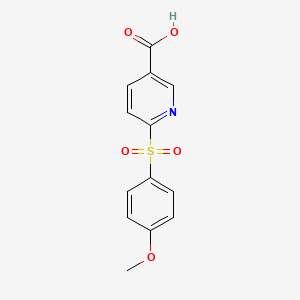

“1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone” is a synthetic compound with the molecular formula C10H12N4O2 and a molecular weight of 220.23 . This compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a well-studied heterocyclic system . The compound also contains methoxymethyl and methyl substituents .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a part of the compound’s structure, has been extensively studied for its anticancer properties. Derivatives of this compound have shown promising antiproliferative activities against various human cancer cell lines, including gastric cancer cells MGC-803, colon cancer cells HCT-116, and breast cancer cells MCF-7 . These compounds can inhibit the growth and colony formation of cancer cells, induce apoptosis, and cause cell cycle arrest, making them valuable for developing new anticancer agents.

ERK Signaling Pathway Suppression

The compound has been found to exhibit significant inhibitory effects on the ERK signaling pathway . This pathway is crucial in cell division and survival, and its dysregulation is often associated with cancer. By decreasing the phosphorylation levels of key proteins like ERK1/2, c-Raf, MEK1/2, and AKT, the compound can suppress cancer cell proliferation.

Biological Activities in Agriculture

The triazolopyrimidine nucleus is also known for its applications in agriculture. Compounds with this structure have been used to design herbicides, fungicides, and other agricultural chemicals . Their ability to interact with various biological targets makes them versatile tools for managing crop diseases and pests.

Antimicrobial Properties

In medicinal chemistry, triazolopyrimidines have been explored for their antibacterial and antifungal activities . They serve as potential candidates for developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance.

Antiviral and Antiparasitic Applications

These compounds have shown potential in treating viral and parasitic infections . Their structural similarity to purines allows them to interfere with the replication processes of various pathogens, offering a pathway to new treatments for diseases caused by these organisms.

Cardiovascular Applications

Triazolopyrimidines have been investigated for their cardiovascular effects, particularly as vasodilators . They could be used to develop drugs that manage conditions like hypertension by relaxing blood vessels and reducing blood pressure.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of triazolopyrimidines make them candidates for pain management and treatment of inflammatory disorders . Their mechanism of action often involves modulation of biochemical pathways associated with inflammation and pain perception.

Coordination Chemistry and Metal Interaction

Triazolopyrimidines can act as versatile linkers to several metals, and their interactions with coordination compounds in biological systems have been extensively described . This opens up research avenues in bioinorganic chemistry, where such compounds can be used to study metalloproteins or develop metal-based drugs.

Zukünftige Richtungen

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have attracted significant interest due to their diverse biological activities . Future research may focus on exploring the potential applications of these compounds in medicinal chemistry and agriculture, as well as developing more efficient synthesis methods .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Similar compounds have been shown to inhibit their targets, leading to changes in cellular processes . For instance, JAK inhibitors can block the JAK-STAT signaling pathway, affecting cell proliferation and immune response .

Biochemical Pathways

Based on the targets of similar compounds, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and cell proliferation .

Result of Action

Similar compounds have been shown to have cytotoxic activities against certain cell lines . For instance, they can inhibit cell growth and induce apoptosis .

Eigenschaften

IUPAC Name |

1-[2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-6-8(7(2)15)4-11-10-12-9(5-16-3)13-14(6)10/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGADUULBTXXOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=NC(=NN12)COC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

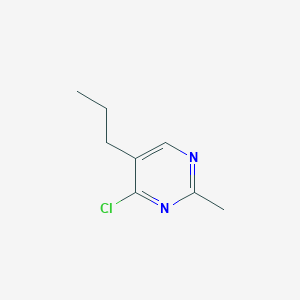

![{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1416186.png)

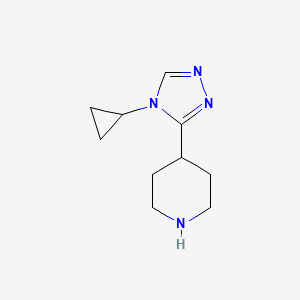

![(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid](/img/structure/B1416189.png)

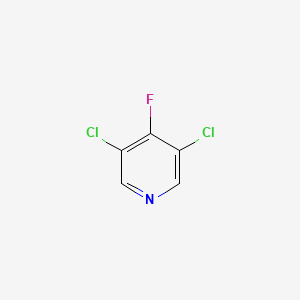

![N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine](/img/structure/B1416200.png)